N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide
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Overview
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide is a chemical compound with the molecular formula C26H35ClN2O2 and a molecular weight of 443.034 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, an ethoxybenzylidene moiety, and a dodecanohydrazide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde with dodecanohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)dodecanohydrazide: Similar structure with a methoxy group instead of an ethoxy group.
4-[(4-Chlorobenzyl)oxy]-4’-cyanoazobenzene: Contains a cyano group and is used in liquid crystal applications.
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)dodecanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
767305-50-0 |
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Molecular Formula |
C28H39ClN2O3 |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]dodecanamide |
InChI |
InChI=1S/C28H39ClN2O3/c1-3-5-6-7-8-9-10-11-12-13-28(32)31-30-21-24-16-19-26(27(20-24)33-4-2)34-22-23-14-17-25(29)18-15-23/h14-21H,3-13,22H2,1-2H3,(H,31,32)/b30-21+ |
InChI Key |
ABRPZXHNSXVVQX-MWAVMZGNSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
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